molecular formula C9H11F2N B3058902 [1-(2,5-Difluorophenyl)ethyl](methyl)amine CAS No. 926227-56-7

[1-(2,5-Difluorophenyl)ethyl](methyl)amine

Cat. No.: B3058902
CAS No.: 926227-56-7
M. Wt: 171.19 g/mol
InChI Key: SRVVQVRSBZVYPA-UHFFFAOYSA-N
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Description

[1-(2,5-Difluorophenyl)ethyl](methyl)amine is a useful research compound. Its molecular formula is C9H11F2N and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(12-2)8-5-7(10)3-4-9(8)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVVQVRSBZVYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261909
Record name 2,5-Difluoro-N,α-dimethylbenzenemethanamine
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Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926227-56-7
Record name 2,5-Difluoro-N,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-N,α-dimethylbenzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID501261909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Significance Within Fluorinated Amines

Fluorinated amines are organic compounds that have gained substantial attention in medicinal chemistry, agrochemicals, and materials science. alfa-chemistry.com The introduction of fluorine into an amine-containing molecule can dramatically alter its physicochemical properties. acs.org Key modifications include increased metabolic stability, enhanced lipophilicity, and modulated basicity of the amine group. alfa-chemistry.comnih.gov

The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes fluorinated compounds more resistant to metabolic degradation by enzymes, often leading to improved pharmacokinetic profiles in drug candidates. acs.org The presence of fluorine atoms generally lowers the pKa of a nearby amine group due to fluorine's strong electron-withdrawing inductive effect. This reduced basicity can be advantageous in drug design to fine-tune ligand-receptor interactions and improve oral bioavailability. alfa-chemistry.com

1-(2,5-Difluorophenyl)ethylamine is a representative member of this class. The difluorophenyl group is expected to confer enhanced stability and lipophilicity, while also reducing the basicity of the secondary amine. These characteristics make it and similar fluorinated amines valuable building blocks for the synthesis of complex molecules with tailored biological and material properties. alfa-chemistry.com

Relevance As a Chiral Amine Synthon

Chiral amines are indispensable tools in modern asymmetric synthesis. They are widely used as chiral auxiliaries, catalysts, and as fundamental building blocks for the synthesis of enantiomerically pure products, particularly pharmaceuticals. iupac.orgnih.gov Many biologically active compounds contain chiral amine moieties, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. researchgate.net Consequently, methods for obtaining single-enantiomer compounds are of paramount importance. iupac.org

A chiral amine synthon is a molecule that can be incorporated into a larger structure to introduce a specific stereocenter. 1-(2,5-Difluorophenyl)ethylamine, possessing a stereocenter at the carbon atom adjacent to both the phenyl ring and the nitrogen atom, fits this description perfectly. In its enantiomerically pure form, it could be used in the following ways:

As a building block: It can be directly incorporated into a target molecule, transferring its stereochemistry to the final product.

As a resolving agent: Racemic mixtures of chiral acids can be separated by forming diastereomeric salts with an enantiomerically pure amine. These salts often have different solubilities, allowing for their separation by crystallization. wikipedia.org

As a precursor to chiral ligands: Chiral amines are frequently used to synthesize ligands for transition-metal catalysts used in asymmetric hydrogenation, amination, or oxidation reactions. nih.gov

The combination of chirality and fluorine substitution in 1-(2,5-Difluorophenyl)ethylamine makes it a potentially valuable synthon for creating advanced, stereochemically defined fluorinated molecules.

Reaction Mechanisms and Reactivity Profile of 1 2,5 Difluorophenyl Ethyl Methyl Amine

Chemical Transformations of the Amine Moiety

The reactivity of the secondary amine group in 1-(2,5-Difluorophenyl)ethylamine is central to its chemical profile. The nitrogen atom's lone pair of electrons imparts nucleophilic and basic properties, which are modulated by the steric and electronic influence of the adjacent 1-(2,5-difluorophenyl)ethyl group.

Nucleophilic Reactivity of the Amine Group

The secondary amine function serves as a nucleophilic center, readily participating in reactions with electrophilic species. However, the presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to non-fluorinated analogues like N-methyl-1-phenylethylamine.

N-alkylation of secondary amines, such as 1-(2,5-Difluorophenyl)ethylamine, with alkyl halides or other alkylating agents can proceed via a nucleophilic substitution reaction to yield tertiary amines. acs.orgorganic-chemistry.org This transformation is fundamental in the synthesis of more complex molecular architectures. Similarly, N-acylation occurs when the amine reacts with acylating agents like acyl chlorides or anhydrides, leading to the formation of amides. researchgate.net

The rate and efficiency of these reactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in the target molecule, decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or highly reactive electrophiles for the reaction to proceed efficiently. acs.org

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagent ExampleProduct TypeInfluence of 2,5-Difluoro Substituents
N-AlkylationMethyl IodideTertiary AmineDecreased reaction rate
N-AcylationAcetyl ChlorideAmideDecreased reaction rate

The oxidation of secondary amines can lead to the formation of imines. For benzylic amines, this transformation is often followed by further reactions. In the case of 1-(2,5-Difluorophenyl)ethylamine, oxidation would initially form an iminium ion, which could then be converted to an imine.

However, the oxidative cleavage of the benzylic C-N bond is a known reaction pathway for benzylamines, particularly under certain oxidative conditions. rsc.orgmdpi.comresearchgate.netnih.gov This can lead to the formation of the corresponding aromatic aldehyde or ketone. For 1-(2,5-Difluorophenyl)ethylamine, this would yield 2,5-difluoroacetophenone. In some cases, more vigorous oxidation can lead to the formation of nitriles. The presence of electron-withdrawing groups on the benzene (B151609) ring can influence the susceptibility of the C-N bond to cleavage. researchgate.net

Reduction of the Amine Group

The direct reduction of an amine functional group is not a common transformation due to its inherent stability. More relevant to the structure of 1-(2,5-Difluorophenyl)ethylamine is the reductive cleavage of the benzylic C-N bond. This reaction, often referred to as debenzylation, can be achieved under various reductive conditions, such as catalytic hydrogenation. organic-chemistry.org This process would result in the cleavage of the bond between the nitrogen and the benzylic carbon, yielding 1,4-difluorobenzene (B165170) and ethyl(methyl)amine. Photochemical methods have also been developed for the cleavage of benzylic C-N bonds. acs.orgacs.org

Acid-Base Equilibria and Salt Formation

The formation of salts is a common and important reaction, often utilized for the purification, isolation, and formulation of amine-containing compounds.

Aromatic Ring Reactivity and Substitution Patterns

The 2,5-difluorophenyl group in the molecule is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring: the two fluorine atoms and the [1-(methylamino)ethyl] group.

Fluorine is an ortho, para-directing yet deactivating substituent. researchgate.netacs.org This is due to the competing effects of its strong inductive electron withdrawal (deactivating) and its ability to donate a lone pair of electrons through resonance (ortho, para-directing). The [1-(methylamino)ethyl] group is generally considered to be an activating, ortho, para-directing group due to the electron-donating nature of the alkyl group. imperial.ac.uk

The positions for electrophilic attack on the 2,5-difluorophenyl ring are C3, C4, and C6. The directing effects of the substituents are summarized below:

Fluorine at C2: Directs ortho (to C3) and para (to C5 - already substituted).

Fluorine at C5: Directs ortho (to C4 and C6).

[1-(methylamino)ethyl] group at C1: Directs ortho (to C2 - already substituted, and C6) and para (to C4).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting Effect of F at C2Directing Effect of F at C5Directing Effect of Alkylamino Group at C1Overall Predicted Favorability
C3OrthoModerately Favorable
C4OrthoParaHighly Favorable
C6OrthoOrthoFavorable (sterically hindered)

Nucleophilic Aromatic Substitution (SNAr) on the Difluorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for electron-deficient aromatic rings, such as the 2,5-difluorophenyl group in 1-(2,5-Difluorophenyl)ethylamine. nih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a high-energy intermediate, which then expels a leaving group to restore aromaticity. nih.govmasterorganicchemistry.com The fluorine atoms act as strong activating groups due to their high electronegativity, which withdraws electron density from the ring and makes it more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

In the context of SNAr, fluorine is often an excellent leaving group, a trend that contradicts observations in aliphatic SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the powerful inductive effect of fluorine. The subsequent cleavage of the strong carbon-fluorine bond is a faster step, as it leads to the restoration of the stable aromatic system. masterorganicchemistry.com

Investigation of Meisenheimer Complex Intermediates and their Stability

The key intermediate in the classical two-step SNAr mechanism is the Meisenheimer complex, a negatively charged, non-aromatic cyclohexadienyl anion. wikipedia.orgnih.gov This complex is formed when the nucleophile adds to the carbon atom bearing the leaving group (the ipso carbon). Its stability is a crucial factor in the reaction's feasibility and is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. wikipedia.org

For the difluorophenyl ring of 1-(2,5-Difluorophenyl)ethylamine, a nucleophile would attack one of the fluorine-bearing carbons to form a Meisenheimer complex. The negative charge in this intermediate would be partially stabilized by the inductive effects of both fluorine atoms. However, research on a range of fluoroaromatic compounds suggests that the stability of the Meisenheimer complex varies greatly. researchgate.net While compounds with multiple strong resonance-withdrawing groups (like nitro groups) can form stable, and sometimes isolable, Meisenheimer complexes, the situation is different for rings activated only by halogens. researchgate.net

Recent computational and experimental studies have challenged the universal presence of a stable Meisenheimer intermediate. For many SNAr reactions, particularly on less-activated rings or heterocyclic systems, the reaction may proceed through a concerted (cSNAr) mechanism. nih.govspringernature.comresearchgate.net In this pathway, the nucleophile attacks and the leaving group departs in a single step, passing through a "Meisenheimer-like" transition state rather than a distinct intermediate. springernature.com Given that the 2,5-difluorophenyl group lacks strong resonance-stabilizing groups, its reactions may follow such a concerted or borderline stepwise/concerted pathway, where the Meisenheimer complex is highly transient. nih.govnih.gov

Kinetic and Thermodynamic Parameters of SNAr Reactions

The kinetics of SNAr reactions are highly dependent on the nature of the substrate, nucleophile, leaving group, and solvent. nih.gov The rate law for a typical two-step SNAr reaction where the first step (nucleophilic attack) is rate-determining is second order: Rate = k[Aryl Halide][Nucleophile]. nih.gov

While specific kinetic data for 1-(2,5-Difluorophenyl)ethylamine is not available in the reviewed literature, studies on analogous compounds provide valuable insights. For example, the kinetics of the SNAr reaction between 2,4-difluoronitrobenzene (B147775) and pyrrolidine (B122466) have been studied, allowing for the determination of rate constants and activation energies for the sequential substitution of both fluorine atoms. core.ac.uk

The thermodynamic profile of the SNAr reaction is characterized by a high activation energy barrier to form the Meisenheimer complex or the concerted transition state. masterorganicchemistry.com The subsequent step of leaving group expulsion is typically much faster and more exothermic due to the recovery of aromaticity. Activation energies for SNAr reactions can range from approximately 20 to 25 kcal/mol, depending on the specific reactants and conditions. nih.gov

To illustrate the kinetic parameters that can be derived from such studies, the following table presents hypothetical data for a related SNAr reaction.

Table 1: Illustrative Kinetic Data for a Related SNAr Reaction Note: This data is for a representative reaction and not specific to 1-(2,5-Difluorophenyl)ethylamine.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Initial [Aryl Halide] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
3000.050.10.15.00E-04
3100.110.10.11.10E-03
3200.230.10.12.30E-03
3300.450.10.14.50E-03

Radical Reactions Involving Fluoroaryl Groups

Fluoroaryl groups can participate in radical reactions, which proceed through distinct mechanisms involving single-electron steps: initiation, propagation, and termination. youtube.comyoutube.com Initiation involves the formation of a radical, often facilitated by heat or UV light. youtube.com In the propagation step, this radical reacts with the fluoroaromatic compound to generate a new radical species, continuing the chain reaction. youtube.comkhanacademy.org Termination occurs when two radicals combine, ending the chain. youtube.com

Site-Selective C-H Difluoromethylation

The term "Site-Selective C-H Difluoromethylation" generally refers to the introduction of a difluoromethyl (-CHF₂) group onto a molecule by activating a C-H bond. This is a powerful technique in medicinal chemistry for modifying molecular properties. researchgate.net Such reactions are typically achieved using specialized reagents and often require a transition-metal catalyst to control the site of the functionalization. nih.govrsc.org For example, dirhodium catalysts have been developed that can selectively functionalize specific tertiary C-H bonds in complex molecules. nih.gov

In the context of 1-(2,5-Difluorophenyl)ethylamine, this would involve reacting the compound with a difluoromethylating agent in the presence of a catalyst. The catalyst's role would be to direct the functionalization to a specific C-H bond, either on the ethylamine (B1201723) side chain or potentially on the aromatic ring itself, although the latter is less common for this type of reaction. researchgate.net There are no specific studies in the reviewed literature detailing the site-selective C-H difluoromethylation of 1-(2,5-Difluorophenyl)ethylamine.

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics of a reaction is fundamental to elucidating its mechanism. By studying how reaction rates change with concentration and temperature, one can determine the rate law and the activation energy, which provide critical clues about the reaction pathway and the nature of the transition state. khanacademy.orglibretexts.org

Determination of Rate Laws and Activation Energies

A rate law is an equation that links the reaction rate to the concentrations of the reactants. khanacademy.org It is determined experimentally by measuring the initial reaction rate while systematically varying the initial concentration of each reactant. youtube.comkhanacademy.org For a reaction A + B → Products, the rate law takes the form: Rate = k[A]m[B]n, where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. libretexts.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by measuring the rate constant 'k' at different temperatures. The relationship is described by the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

While no specific rate law or activation energy has been published for reactions involving 1-(2,5-Difluorophenyl)ethylamine, the principles described are universally applicable for studying its reactivity.

Probing Reaction Intermediates and Transition States

The reaction initiates with the nucleophilic attack of methylamine (B109427) on the electrophilic carbonyl carbon of 2,5-difluoroacetophenone. This leads to the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate. This initial step is typically a rapid and reversible equilibrium.

The pivotal, and often rate-determining, step is the subsequent acid-catalyzed dehydration of the carbinolamine. Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). The departure of water generates a resonance-stabilized iminium cation . The iminium ion is a key reactive intermediate, being significantly more electrophilic than the initial ketone.

The final stage of the reaction is the reduction of the iminium ion. This occurs via the transfer of a hydride ion (H⁻) from a reducing agent to the electrophilic carbon of the C=N⁺ bond. This step is generally fast and irreversible, driving the entire reaction sequence to completion to form the final secondary amine product.

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the intricacies of this reaction pathway for analogous systems. nih.govresearchgate.net Such studies allow for the calculation of the relative energies of the reactants, intermediates, transition states, and products. For the reductive amination of acetophenones, DFT calculations have confirmed that the acid catalyst plays a critical role not only in the dehydration of the carbinolamine to form the iminium ion but also in the subsequent reduction step. nih.gov The transition states associated with water elimination and hydride transfer represent the primary energy barriers that must be overcome for the reaction to proceed.

Table 1: Key Intermediates in the Formation of 1-(2,5-Difluorophenyl)ethylamine

Intermediate Structure Description Role in Reaction Pathway
Carbinolamine A tetrahedral species formed from the addition of methylamine to the carbonyl group of 2,5-difluoroacetophenone. Initial adduct; precursor to the iminium ion.

| Iminium Cation | A planar, resonance-stabilized cation with a C=N⁺ double bond, formed by dehydration of the carbinolamine. | The key electrophilic species that undergoes reduction. |

Solvent and Catalyst Effects on Reaction Pathways

The efficiency and outcome of the synthesis of 1-(2,5-Difluorophenyl)ethylamine are profoundly dependent on the choice of catalyst and solvent. These factors directly influence the stability of intermediates and the energy of transition states, thereby dictating the reaction rate and pathway.

Catalyst Effects

Acid catalysis is paramount in modern reductive amination protocols. The catalyst, typically a Brønsted acid like trifluoroacetic acid or p-toluenesulfonic acid, serves multiple functions. pku.edu.cn Its primary role is to accelerate the dehydration of the carbinolamine intermediate. By protonating the hydroxyl group, the acid facilitates the elimination of water, which is a poor leaving group, thus lowering the activation energy for iminium ion formation. nih.gov

The nature of the reducing agent can also be catalytic or require activation. Certain reagents, such as borane-triethylamine complex (BH₃N(C₂H₅)₃), have been shown to play a dual role, both promoting the formation of the imine intermediate and serving as the hydride source for its reduction. rsc.orgnih.gov Other systems, like those using trichlorosilane, may require a Lewis base activator to facilitate the reduction step. researchgate.net In some cases, the acid catalyst can also activate the reducing agent itself, as seen with monotrifluoroacetoxyborane-amines, which are formed in situ from borane-amines and trifluoroacetic acid. organic-chemistry.org

Solvent Effects

The solvent medium impacts the reaction equilibrium and the rate of individual steps. The formation of the carbinolamine and its dehydration to the iminium ion are equilibrium processes. To drive the reaction forward, aprotic solvents are often employed in conjunction with methods to remove the water byproduct, such as a Dean-Stark apparatus or the use of molecular sieves. This application of Le Chatelier's principle shifts the equilibrium toward the formation of the iminium ion, maximizing its concentration for the subsequent reduction.

Solvent polarity can also play a role. Computational studies on related amine reactions have shown that polar solvents, particularly those capable of hydrogen bonding like water, can stabilize charged intermediates and transition states. researchgate.netrsc.org While the removal of water is generally desired to promote iminium formation, in some specific historical methods like the Leuckart reaction, water has been shown to act as a catalyst by facilitating the in-situ formation of the necessary reagents from formamide. scispace.com The choice of solvent must therefore be carefully optimized to balance the requirements of the condensation and reduction steps.

Table 2: Influence of Catalysts and Solvents on Reaction Pathways

Factor Type/Property Effect on Reaction Pathway
Catalyst Brønsted Acid (e.g., TFA) Accelerates dehydration of carbinolamine to form the iminium ion by protonating the hydroxyl group. nih.gov
Dual-Function Reagent (e.g., BH₃•NEt₃) Promotes imine formation and acts as the hydride reductant. rsc.org
Lewis Base Activator (e.g., TMEDA) Activates certain reducing agents like trichlorosilane. researchgate.net
Solvent Aprotic (e.g., Toluene, THF) Favors iminium ion formation by allowing for the removal of water, shifting the equilibrium forward.

The methodologies outlined in the query, such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), geometry optimization, and the prediction of spectroscopic and stereochemical properties, are standard computational tools used to characterize novel compounds. For instance, studies on related structures demonstrate how DFT is employed to determine the most stable conformation (geometry optimization) and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.net Similarly, TD-DFT is a common method for predicting UV-Vis absorption spectra, while calculations of vibrational frequencies are used to predict IR spectra. scirp.orgresearchgate.net

Furthermore, the elucidation of reaction pathways, including the characterization of transition states and the calculation of energy barriers for reactions like SNAr or alkylation, is a powerful application of quantum chemical calculations. researchgate.net These methods provide deep insights into the reactivity and potential synthesis routes of molecules.

However, without specific studies on 1-(2,5-Difluorophenyl)ethylamine, it is not possible to provide the detailed, data-rich article as requested. The generation of scientifically accurate data tables for optimized geometries, spectroscopic properties (IR, NMR, UV-Vis), energy barriers, and stereochemical analysis requires dedicated computational research on this specific molecule. Such research would involve performing the quantum chemical calculations outlined in the query and interpreting the results.

Therefore, while the framework for such an investigation is well-established within computational chemistry, the specific findings for 1-(2,5-Difluorophenyl)ethylamine have not been published in the available scientific literature.

Computational and Theoretical Investigations of 1 2,5 Difluorophenyl Ethyl Methyl Amine

Analysis of Stereochemical Properties

Conformational Preferences and Chirality

The conformational flexibility of 1-(2,5-Difluorophenyl)ethylamine is primarily determined by the rotation around the single bonds of the ethylamine (B1201723) side chain. The presence of a stereocenter at the carbon atom attached to both the phenyl ring and the methylamine (B109427) group means the molecule exists as a pair of enantiomers, (R)- and (S)-1-(2,5-Difluorophenyl)ethylamine.

Computational analysis, typically using methods like Density Functional Theory (DFT), would be required to determine the potential energy surface and identify the most stable conformers. The key dihedral angles governing the conformation are:

The C-C bond connecting the phenyl ring and the chiral carbon.

The C-N bond of the ethylamine backbone.

The relative orientation of the bulky 2,5-difluorophenyl group, the methyl group on the chiral carbon, and the methylamino group would dictate the steric and electronic interactions, leading to a set of low-energy conformers. In similar fluorinated amines, stereoelectronic effects arising from hyperconjugative interactions can significantly influence conformational preferences and basicity. nih.gov For instance, interactions between the nitrogen lone pair and anti-bonding orbitals of adjacent C-C or C-H bonds, as well as interactions involving the fluorine substituents, would play a crucial role.

Hydrogen Bonding Interactions and their Influence on Conformation

Intramolecular hydrogen bonding is a potential factor influencing the conformational preferences of 1-(2,5-Difluorophenyl)ethylamine. A hydrogen bond could form between the amine hydrogen (N-H) and one of the fluorine atoms on the phenyl ring, specifically the fluorine at the ortho (2-position).

The feasibility and strength of such an N-H···F interaction would depend on the geometry of the conformer. For the hydrogen bond to be significant, the molecule must adopt a conformation that brings the N-H group into close proximity with the fluorine atom at an appropriate angle. While organically bound fluorine is generally considered a weak hydrogen bond acceptor, studies on other rigid molecular scaffolds have shown that such interactions can be forced and observed, influencing conformation. ucla.edumdpi.com

Computational modeling would be essential to:

Calculate the distance between the amine hydrogen and the ortho-fluorine atom in various conformers.

Determine the N-H···F bond angle.

Quantify the stabilization energy provided by this hydrogen bond.

The presence of a stable intramolecular hydrogen bond would restrict the rotation around the C-C bond, effectively "locking" the molecule into a more rigid conformation. This can have significant implications for its interaction with biological targets. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

ParameterDescription
HOMO The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilic character.
LUMO The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilic character.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Prediction of Reactivity and Regioselectivity

The distribution of the HOMO and LUMO across the 1-(2,5-Difluorophenyl)ethylamine molecule would predict its reactivity.

Nucleophilic Attack: The region of the molecule with the highest HOMO density is the most likely site to act as a nucleophile. In amines, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons. Therefore, the nitrogen atom is the predicted site for reactions with electrophiles.

Electrophilic Attack: The area with the highest LUMO density is the most probable site for an electrophile to attack. For this molecule, the LUMO is expected to be distributed primarily over the difluorophenyl ring, a common feature for aromatic systems.

The specific locations of high orbital density on the ring would determine the regioselectivity of electrophilic aromatic substitution reactions. Computational models can visualize these orbitals to pinpoint the most reactive sites with precision. nih.gov

Donor-Acceptor Properties

The donor-acceptor properties of a molecule are fundamental to its electronic and optical characteristics. nih.govmdpi.com In the context of 1-(2,5-Difluorophenyl)ethylamine, the molecule possesses both electron-donating and electron-withdrawing groups.

Electron Donor: The methylamino group is an electron-donating group due to the lone pair on the nitrogen atom. This group increases the electron density of the molecule, particularly the aromatic ring it is attached to.

Electron Acceptor/Withdrawing Group: The difluorophenyl ring acts as an electron-withdrawing moiety. Fluorine is a highly electronegative atom, and its presence on the phenyl ring pulls electron density away from the aromatic system. nih.gov

This combination of donor and acceptor characteristics within the same molecule classifies it as having intramolecular charge transfer (ICT) potential. The HOMO would likely be localized more towards the electron-donating amine part of the molecule, while the LUMO would be concentrated on the electron-accepting difluorophenyl ring. The efficiency of this charge transfer is related to the HOMO-LUMO energy gap and the spatial overlap between these orbitals.

Derivatives, Analogs, and Synthetic Applications of 1 2,5 Difluorophenyl Ethyl Methyl Amine

Comparative Analysis of Structurally Related Fluorinated Amines

The chemical behavior of fluorinated amines is intricately linked to the position and number of fluorine atoms on the aromatic ring, as well as the nature of the substituents on the alkyl and amine side chains.

Impact of Fluorine Position and Number on Chemical Behavior

The introduction of fluorine into the phenethylamine (B48288) nucleus can significantly impact the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of their biological effects. The position of the fluorine atoms on the phenyl ring influences the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, fluorination can alter the acidity or basicity of nearby functional groups and affect how the molecule interacts with biological targets.

Table 1: Comparison of Structurally Related Difluorophenethylamine Isomers

Compound NameFluorine PositionsImpact on Properties (General Trends)
1-(2,5-Difluorophenyl)ethylamine2,5-Alters electronic distribution and lipophilicity.
1-(2,4-Difluorophenyl)ethylamine2,4-Influences conformational preferences and metabolic pathways.
1-(3,4-Difluorophenyl)ethylamine3,4-Can affect receptor binding affinity and selectivity.

Derivatives with Modified Alkyl or Amine Side Chains

Modifications to the alkyl and amine side chains of fluorinated phenethylamines introduce further structural diversity and allow for the fine-tuning of their properties.

Alkyl Side Chain Modifications:

Variations in the alkyl chain, such as the introduction of additional methyl groups or the extension of the chain, can influence the steric bulk and lipophilicity of the molecule. These changes can affect how the molecule fits into a receptor's binding pocket and its ability to cross the blood-brain barrier.

Amine Side Chain Modifications:

The nature of the amine substituent (primary, secondary, or tertiary) and the identity of the alkyl groups on the nitrogen atom are critical determinants of a compound's pharmacological profile. For instance, N-methylation, which converts a primary amine to a secondary amine, can significantly alter a compound's interaction with monoamine transporters and receptors. The synthesis of N-methylalkylamines is a common strategy in medicinal chemistry to modulate the activity of parent compounds. General methods for the synthesis of such derivatives often involve reductive amination or the alkylation of a primary amine.

Table 2: Examples of Side Chain Modifications in Fluorinated Amines

Modification TypeExample of DerivativePotential Impact
N-AlkylationN-Ethyl-[1-(2,5-difluorophenyl)ethyl]amineAltered receptor binding and selectivity.
N,N-DialkylationN,N-Dimethyl-[1-(2,5-difluorophenyl)ethyl]amineChanges in basicity and pharmacokinetic properties.
Alkyl Chain Extension1-(2,5-Difluorophenyl)propylamineIncreased lipophilicity and potential for altered target interactions.

Functionalization of the 1-(2,5-Difluorophenyl)ethylamine Core

The 1-(2,5-Difluorophenyl)ethylamine scaffold provides a versatile platform for further chemical modifications to explore structure-activity relationships and develop novel compounds.

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives can be achieved through various organic reactions. For instance, electrophilic aromatic substitution on the difluorophenyl ring can introduce additional functional groups, although the directing effects of the fluorine atoms and the ethylamine (B1201723) side chain must be considered. Furthermore, the amine functionality itself can be readily derivatized. For example, N-acylation can be used to introduce a variety of substituents.

Exploration of Novel Scaffolds

The core structure of 1-(2,5-Difluorophenyl)ethylamine can be incorporated into larger, more complex molecular scaffolds. This can involve the formation of heterocyclic rings by reacting the amine functionality with suitable bifunctional reagents. The synthesis of fluorinated heterocyclic compounds is an active area of research, as these scaffolds are prevalent in many pharmaceuticals.

1-(2,5-Difluorophenyl)ethylamine as a Versatile Synthetic Intermediate

Beyond its own potential biological activity, 1-(2,5-Difluorophenyl)ethylamine and its parent primary amine are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical agents. The primary amine, 1-(2,5-difluorophenyl)ethanamine, can serve as a building block for the construction of various heterocyclic systems and other elaborate molecular architectures.

For example, fluorinated phenethylamines can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a diverse range of compounds. The development of efficient synthetic routes to access these fluorinated building blocks is therefore of considerable importance to the fields of organic and medicinal chemistry.

Role in the Synthesis of Chiral Organic Molecules

Chiral amines are fundamentally important in asymmetric synthesis, often serving as resolving agents, chiral auxiliaries, or catalysts to control the stereochemical outcome of a reaction. yale.eduresearchgate.net The structure of 1-(2,5-Difluorophenyl)ethylamine contains a stereocenter, making it a chiral molecule. In principle, its enantiomerically pure forms could be used to induce chirality in other molecules. However, no studies were found that specifically document the use of this compound for such purposes. Research on similar fluorinated phenyl-ethylamine derivatives exists, but the user's strict constraints prevent the inclusion of data on related but distinct molecules. mdpi.comevotec.com

Building Block for Complex Architectures

Organic molecules containing fluorinated phenyl groups and amine functionalities are valuable building blocks in medicinal chemistry and materials science. researchgate.net They can be incorporated into larger, more complex molecular structures to modify properties such as metabolic stability, binding affinity, and lipophilicity. While the title compound fits the general description of a synthetic building block, there is no specific literature available that describes its incorporation into larger, complex architectures like polymers or pharmaceutical agents.

Intermediates for Advanced Fluorinated Compounds

The synthesis of advanced fluorinated compounds is a significant area of chemical research, driven by the unique properties that fluorine atoms impart to organic molecules. researchgate.net Compounds like 1-(2,5-Difluorophenyl)ethylamine could theoretically serve as intermediates, providing a difluorinated phenyl motif for the construction of more complex fluorinated targets. However, the search yielded no specific examples or documented synthetic pathways where this particular amine is used as a precursor for other advanced fluorinated molecules.

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in 1-(2,5-Difluorophenyl)ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2,5-Difluorophenyl)ethylamine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the ethyl chain, the methyl group attached to the nitrogen, and the aromatic protons of the difluorophenyl ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide detailed information about the connectivity of the atoms. For instance, the methine proton of the ethyl group would likely appear as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a doublet. The N-methyl protons would likely be a singlet, and the aromatic protons would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the aliphatic carbons of the ethyl and N-methyl groups would be expected in the upfield region, while the aromatic carbons would appear in the downfield region. The carbons directly bonded to fluorine would show characteristic splitting (carbon-fluorine coupling), providing further confirmation of the structure.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a critical technique. It would show two distinct signals for the fluorine atoms at the 2- and 5-positions of the phenyl ring, assuming they are in different chemical environments. The chemical shifts and any fluorine-fluorine or proton-fluorine coupling would confirm their positions on the aromatic ring.

Representative NMR Data (Hypothetical)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.10-7.30m-Ar-H
¹H3.85qJ = 6.8CH-CH₃
¹H2.35s-N-CH₃
¹H1.40dJ = 6.8CH-CH₃
¹³C140-160 (d)CJ(C-F)Ar-C-F
¹³C115-130C-Ar-C
¹³C55-65C-N-CH
¹³C30-40C-N-CH₃
¹³C15-25C-CH-CH₃
¹⁹F-110 to -130m-Ar-F

Note: This table is a hypothetical representation of expected NMR data and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would be used to identify the functional groups present in the molecule. Key absorption bands would be expected for C-H stretching of the alkyl and aromatic groups, C-N stretching of the amine, and C-F stretching of the fluorinated aromatic ring. The absence of certain bands, such as an N-H stretch for a primary or secondary amine (if the compound is pure), would also be informative.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the electronic transitions within the 2,5-difluorophenyl chromophore. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the substituted benzene (B151609) ring.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are essential for assessing the purity of the compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 1-(2,5-Difluorophenyl)ethylamine is a chiral compound, chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining its enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving baseline resolution of the enantiomeric peaks. Polysaccharide-based CSPs are often effective for the separation of chiral amines. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the direct calculation of the enantiomeric excess.

Gas Chromatography (GC) for Purity and Volatile Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity of the compound and for identifying any volatile impurities. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram would show a major peak for the desired compound and smaller peaks for any impurities. The mass spectrum of the main peak would provide the molecular weight and fragmentation pattern, confirming the identity of 1-(2,5-Difluorophenyl)ethylamine.

X-Ray Crystallography for Absolute Configuration Assignment

While chiral HPLC can determine the enantiomeric purity, it does not inherently reveal the absolute configuration (R or S) of the enantiomers. X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of an enantiomerically pure salt of 1-(2,5-Difluorophenyl)ethylamine (e.g., with a chiral carboxylic acid) would need to be grown. The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, from which the precise spatial arrangement of the atoms can be determined, thus unambiguously assigning the absolute configuration.

Future Research Directions and Outlook in 1 2,5 Difluorophenyl Ethyl Methyl Amine Chemistry

Innovations in Asymmetric Synthesis and Catalysis

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry. chiralpedia.com Future research on 1-(2,5-Difluorophenyl)ethylamine will likely focus on developing more efficient and sustainable asymmetric synthetic routes. While classical methods may be employed, the field is moving towards innovative catalytic systems that offer high levels of stereocontrol and atom economy. chiralpedia.com

Key areas for innovation include:

Advanced Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.com Future efforts could explore novel chiral phosphoric acids, N-heterocyclic carbenes, or bifunctional organocatalysts to achieve high enantioselectivity in the synthesis of 1-(2,5-Difluorophenyl)ethylamine precursors. mdpi.com For instance, asymmetric phase-transfer catalysis using chiral binaphthyl ammonium (B1175870) derivatives could be a promising avenue. mdpi.com

Transition Metal Catalysis: Developing cost-effective and highly efficient transition metal catalysts remains a priority. chiralpedia.com Research could focus on earth-abundant metals or on designing ligands that impart exceptional levels of stereocontrol in reactions such as asymmetric hydrogenation or reductive amination to form the target amine.

Biocatalysis and Chemoenzymatic Strategies: The use of enzymes, either as isolated catalysts or within whole-cell systems, offers a green and highly selective approach to chiral amine synthesis. nih.gov Exploring transaminases or other enzymes for the asymmetric synthesis of 1-(2,5-Difluorophenyl)ethylamine could lead to environmentally benign and highly efficient processes. Photoenzymatic catalysis, which combines the selectivity of enzymes with the reactivity of photochemistry, represents a particularly exciting frontier for generating and controlling reactive radical intermediates in asymmetric synthesis. nih.gov

Synthetic Biology: Engineering metabolic pathways in microorganisms to produce chiral compounds like 1-(2,5-Difluorophenyl)ethylamine is a long-term but potentially transformative goal. chiralpedia.com This approach could enable the sustainable production of enantiomerically pure amines from simple starting materials. chiralpedia.com

A comparative look at potential catalytic systems is presented in the table below:

Catalytic SystemPotential AdvantagesPotential Research Focus
Organocatalysis Metal-free, robust, readily availableDevelopment of novel bifunctional catalysts
Transition Metal High turnover numbers, broad substrate scopeUse of earth-abundant metals, ligand design
Biocatalysis High enantioselectivity, mild reaction conditionsEnzyme screening and engineering

Unveiling Novel Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For 1-(2,5-Difluorophenyl)ethylamine, future research could focus on elucidating the mechanisms of its formation and subsequent reactions.

Potential areas of investigation include:

Stereochemical Outcome Studies: Detailed mechanistic studies, including kinetic analysis and computational modeling, can help to understand the factors governing the stereochemical outcome of asymmetric syntheses. This knowledge is essential for the rational design of more selective catalysts.

Fluorine-Specific Interactions: The two fluorine atoms on the phenyl ring can influence the reactivity and mechanistic pathways through electronic and steric effects, as well as through potential non-covalent interactions. Investigating the role of these fluorine atoms in directing reaction outcomes would be a valuable area of research.

Radical-Mediated Pathways: Exploring novel reaction pathways, such as those involving radical intermediates, could open up new avenues for the synthesis and functionalization of this amine. nih.gov Understanding the stability and reactivity of nitrogen-centered radicals derived from 1-(2,5-Difluorophenyl)ethylamine could lead to the development of new carbon-nitrogen bond-forming reactions.

Advancements in Computational Chemical Modeling

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement experimental studies. mdpi.com For 1-(2,5-Difluorophenyl)ethylamine, computational modeling can be applied to several key areas:

Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives is crucial for understanding its biological activity and reactivity.

Reaction Pathway Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction intermediates, providing a detailed picture of reaction mechanisms. researchgate.net This can aid in the rational design of catalysts and the prediction of reaction outcomes.

Spectroscopic Property Prediction: Computational tools can be used to predict spectroscopic data (e.g., NMR, IR), which can assist in the characterization of newly synthesized compounds. researchgate.net

Virtual Screening: In the context of drug discovery, computational docking studies can be used to predict the binding affinity of 1-(2,5-Difluorophenyl)ethylamine derivatives to biological targets, helping to prioritize compounds for synthesis and testing. researchgate.net

The table below summarizes the potential applications of different computational methods:

Computational MethodApplication in 1-(2,5-Difluorophenyl)ethylamine Research
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties. researchgate.net
Molecular Dynamics (MD) Simulation of conformational dynamics and interactions with solvents or biological macromolecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions involving the target molecule.

Expanding the Scope of Synthetic Transformations

Beyond its synthesis, future research will undoubtedly explore the use of 1-(2,5-Difluorophenyl)ethylamine as a building block in the synthesis of more complex molecules. The presence of the secondary amine and the difluorophenyl group provides multiple handles for further functionalization.

Future research could focus on:

Derivatization of the Amine: The secondary amine can be readily acylated, alkylated, or used in cross-coupling reactions to introduce a wide range of functional groups. This would allow for the creation of a library of derivatives for biological screening.

Functionalization of the Aromatic Ring: The difluorophenyl ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, although the electronic effects of the fluorine atoms will need to be carefully considered.

Development of Novel Name Reactions: The unique electronic and steric properties of 1-(2,5-Difluorophenyl)ethylamine may enable it to participate in novel, yet-to-be-discovered name reactions, expanding the toolkit of synthetic organic chemists.

Application in Materials Science: The incorporation of this chiral, fluorinated amine into polymers or other materials could impart unique properties, such as chirality and altered thermal or electronic characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.